molecular formula C25H38O7 B12292045 17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol

17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol

Cat. No.: B12292045
M. Wt: 450.6 g/mol
InChI Key: FPKBNDCCFKYHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17’-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11’,17’-diol is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17’-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11’,17’-diol involves multiple steps. One common method includes the condensation of acetone with ethylene glycol using dimethyldichlorosilane as a dehydrating agent . This process forms the dioxolane ring, which is a crucial part of the compound’s structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

17’-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11’,17’-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reactions can occur using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

17’-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11’,17’-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 17’-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11’,17’-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 17’-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11’,17’-diol apart from similar compounds is its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C25H38O7

Molecular Weight

450.6 g/mol

IUPAC Name

17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol

InChI

InChI=1S/C25H38O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-20,26-28H,4-15H2,1-2H3

InChI Key

FPKBNDCCFKYHDT-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3(CC1=CCC4C2C(CC5(C4CCC5(C6(OCCO6)CO)O)C)O)OCCO3

Origin of Product

United States

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